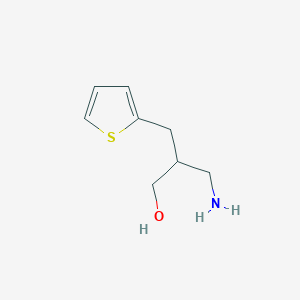

3-Amino-2-(2-tienilmetil)-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-(2-thienylmethyl)-1-propanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-2-(2-thienylmethyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(2-thienylmethyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Quinazolinona y Quinazolina

3-Amino-2-(2-tienilmetil)-1-propanol: es un precursor valioso en la síntesis de derivados de quinazolinona y quinazolina. Estos compuestos son significativos debido a su amplia gama de actividades biofarmacéuticas, incluyendo propiedades antibacterianas, antiinflamatorias, analgésicas y anticancerígenas . La versatilidad de este compuesto permite la creación de diversas moléculas con importancia farmacológica.

Desarrollo de Agentes Antimicrobianos

La estructura del compuesto es propicia para el desarrollo de nuevos antibióticos, particularmente frente a las cepas bacterianas cada vez más resistentes a los medicamentos. Su aplicación en la creación de nuevos agentes antimicrobianos es crucial para abordar la necesidad de tratamientos efectivos contra las bacterias resistentes .

Investigación del Cáncer

En la investigación del cáncer, los derivados de This compound se han utilizado para desarrollar fármacos como erlotinib y gefitinib, que se utilizan en el tratamiento de cánceres de pulmón y páncreas. Esto muestra el papel del compuesto en la síntesis de agentes terapéuticos que se dirigen a tipos específicos de cáncer .

Tratamientos para Trastornos Neurológicos

Los derivados del compuesto también se exploran por su potencial en el tratamiento de trastornos neurológicos. Por ejemplo, se han estudiado por sus efectos antiparkinsonianos, ofreciendo una vía a nuevos tratamientos para estas afecciones .

Aplicaciones Antiinflamatorias y Analgésicas

Debido a sus propiedades antiinflamatorias y analgésicas, This compound se puede utilizar para sintetizar compuestos que alivian el dolor y reducen la inflamación, contribuyendo al tratamiento de diversas enfermedades crónicas .

Propiedades Anticonvulsivas

La investigación ha indicado que los derivados de este compuesto exhiben actividades anticonvulsivas, que pueden ser beneficiosas en el desarrollo de tratamientos para trastornos convulsivos .

Actividades Antivirales y Antituberculosas

El marco del compuesto es adecuado para crear agentes antivirales y antituberculosos, ampliando el arsenal contra infecciones virales y tuberculosis .

Catalizador de Síntesis Asimétrica

Por último, This compound se puede emplear como catalizador en la síntesis asimétrica, particularmente en reacciones como la de Mannich, Strecker e hidrosilylación de iminas. Esta aplicación es fundamental en el campo de la química quiral, donde la creación de sustancias enantioméricamente puras es esencial .

Mecanismo De Acción

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that 3-Amino-2-(2-thienylmethyl)-1-propanol might interact with its targets in a similar manner.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions, it might contribute to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biology .

Análisis Bioquímico

Biochemical Properties

3-Amino-2-(2-thienylmethyl)-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid residues in enzymes, potentially altering their activity. The nature of these interactions can be either inhibitory or activating, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-Amino-2-(2-thienylmethyl)-1-propanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Amino-2-(2-thienylmethyl)-1-propanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-(2-thienylmethyl)-1-propanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 3-Amino-2-(2-thienylmethyl)-1-propanol vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3-Amino-2-(2-thienylmethyl)-1-propanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the levels of metabolites and the overall metabolic flux. This interaction can lead to changes in the concentration of key metabolites, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Amino-2-(2-thienylmethyl)-1-propanol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of 3-Amino-2-(2-thienylmethyl)-1-propanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2-(aminomethyl)-3-thiophen-2-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPMMCUNQQDJFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291015.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)

![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)

![{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol](/img/structure/B1291024.png)

![3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine](/img/structure/B1291025.png)

![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)